Z-beta-Ala-osu Z-beta-Ala-osu
Brand Name: Vulcanchem
CAS No.: 53733-97-4
VCID: VC21540523
InChI: InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H16N2O6
Molecular Weight: 320.3 g/mol

Z-beta-Ala-osu

CAS No.: 53733-97-4

VCID: VC21540523

Molecular Formula: C15H16N2O6

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

Z-beta-Ala-osu - 53733-97-4

Description

Z-beta-Ala-osu, also known as N-(tert-butoxycarbonyl)-beta-alanine N-hydroxysuccinimide ester, is a synthetic compound used extensively in peptide synthesis. It is a derivative of beta-alanine, an amino acid not naturally found in proteins. The tert-butoxycarbonyl (Z) group serves as a protecting group for the amino group of beta-alanine, while the N-hydroxysuccinimide (OSu) ester facilitates the formation of amide bonds with other amino acids or peptides .

Applications in Peptide Synthesis

Z-beta-Ala-osu is a valuable building block in peptide synthesis due to its ability to form amide bonds with the N-terminus of other peptides or amino acids. This property allows researchers to create peptides with specific sequences and functionalities for various research purposes.

Bioconjugation Applications

Z-beta-Ala-osu is primarily utilized in bioconjugation applications due to its ability to react with amino groups in proteins, facilitating the formation of stable amide bonds. This property is crucial in the development of targeted therapies and diagnostic agents in biomedical research.

Synthesis and Mechanism

The synthesis of Z-beta-Ala-osu typically involves several steps, including the protection of beta-alanine with a tert-butoxycarbonyl group and the activation of the carboxyl group with N-hydroxysuccinimide. This compound does not have a direct mechanism of action in biological systems; its primary function is as a reagent in peptide synthesis.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-HydroxysuccinimideContains a succinimide ring; used for couplingCommonly used for activating carboxylic acids
Maleimido propionic acid N-succinimidyl esterSimilar reactivity with thiolsSpecifically targets thiol groups for conjugation
Acetic anhydrideSimple anhydride structurePrimarily used for acetylation reactions
Z-beta-Ala-osuBeta-alanine derivative with tert-butoxycarbonyl and N-hydroxysuccinimide ester groupsUsed in peptide synthesis and bioconjugation

Research Findings

Studies involving Z-beta-Ala-osu often focus on its interaction with proteins and other biomolecules. These interactions are critical for understanding how modifications affect protein function, stability, and activity. The compound's ability to form stable conjugates allows researchers to explore various biological pathways and mechanisms more effectively.

CAS No. 53733-97-4
Product Name Z-beta-Ala-osu
Molecular Formula C15H16N2O6
Molecular Weight 320.3 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21)
Standard InChIKey XBQSLJICWKEVSC-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2
Synonyms Z-BETA-ALA-OSU;53733-97-4;2,5-DIOXOPYRROLIDIN-1-YL3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE;Z-?-Ala-OSu;SCHEMBL6420313;ZINC2561177;7862AH;AKOS025289387;AK170111;AM025244;HE009937;K-9716;Carbamicacid,[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-,phenylmethylester(9CI)
PubChem Compound 14655931
Last Modified Aug 15 2023

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